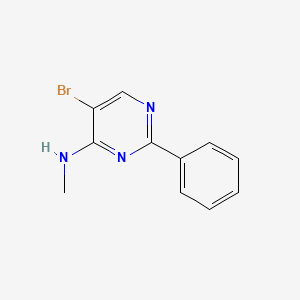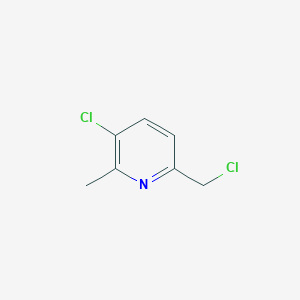
3-Chloro-6-(chloromethyl)-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(chloromethyl)-2-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two chlorine atoms and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(chloromethyl)-2-methylpyridine typically involves the chlorination of 2-methylpyridine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 2-methylpyridine is treated with thionyl chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(chloromethyl)-2-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
3-Chloro-6-(chloromethyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(chloromethyl)-2-methylpyridine involves its interaction with specific molecular targets. The chlorine atoms and the pyridine ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-methoxy-2-methylpyridine
- 3-Chloro-6-ethyl-2-methylpyridine
- 3-Chloro-6-hydroxy-2-methylpyridine
Uniqueness
3-Chloro-6-(chloromethyl)-2-methylpyridine is unique due to the presence of both chlorine atoms and a methyl group on the pyridine ring. This specific substitution pattern imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H7Cl2N |
|---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
3-chloro-6-(chloromethyl)-2-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-7(9)3-2-6(4-8)10-5/h2-3H,4H2,1H3 |
InChI Key |
RMOAFYQHKGXGGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936406.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone](/img/structure/B13936409.png)
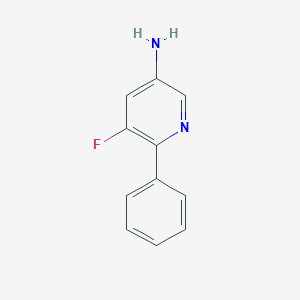
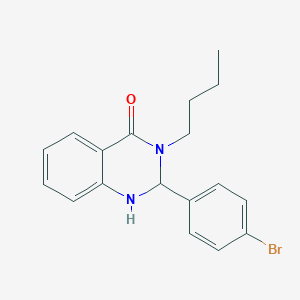
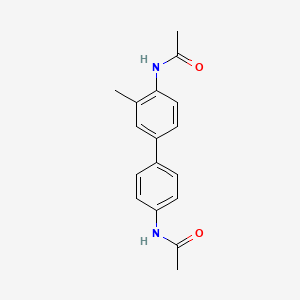

![Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936455.png)

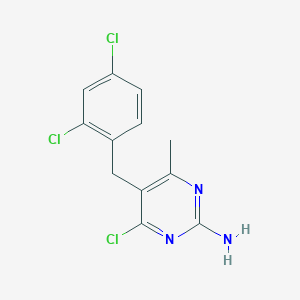
![6,8-Dibromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B13936476.png)
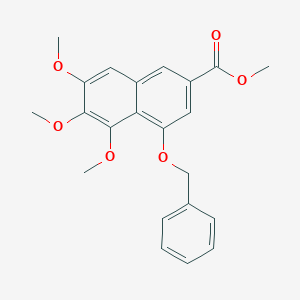
![Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)

